5-Bromo-2-chlorobenzo[d]thiazole
Overview
Description
5-Bromo-2-chlorobenzo[d]thiazole is a heterocyclic compound that consists of a benzene ring fused with a thiazole ring. It is a pale yellow solid with a molecular weight of 248.53 g/mol
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
Benzothiazoles, including 5-Bromo-2-chlorobenzo[d]thiazole, are of great interest in drug design due to their high biological and pharmacological activity . They are considered as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . This suggests that future research may focus on exploring new synthetic approaches and patterns of reactivity, as well as developing new drugs and materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-2-chlorobenzo[d]thiazole can be synthesized through various synthetic routes. One common method involves the bromination of 2-chlorobenzo[d]thiazole using bromine in the presence of a suitable solvent such as acetic acid . The reaction is typically carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chlorobenzo[d]thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
The major products formed from these reactions include substituted benzo[d]thiazole derivatives, sulfoxides, sulfones, and reduced thiazole compounds .
Scientific Research Applications
5-Bromo-2-chlorobenzo[d]thiazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-2-chlorobenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-chlorobenzo[d]thiazole: Similar structure with bromine and chlorine atoms at different positions.
5-Bromo-2-(methylthio)benzo[d]thiazole: Contains a methylthio group instead of a chlorine atom.
Uniqueness
5-Bromo-2-chlorobenzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine atoms in the benzothiazole ring makes it a versatile intermediate for various synthetic applications and a valuable compound for research in multiple scientific disciplines .
Properties
IUPAC Name |
5-bromo-2-chloro-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHUAYKIQCBOKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60604124 | |
Record name | 5-Bromo-2-chloro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60604124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
824403-26-1 | |
Record name | 5-Bromo-2-chloro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60604124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-chloro-1,3-benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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